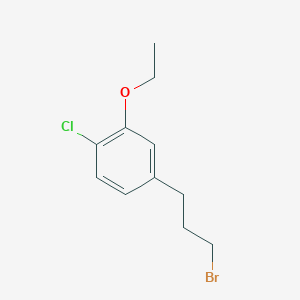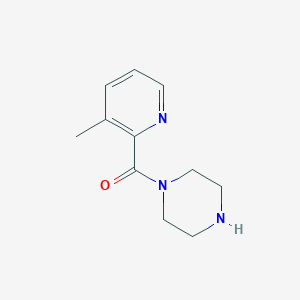![molecular formula C16H22O10 B14069250 (4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Swertiamarin is a secoiridoid glycoside primarily extracted from the Indian medicinal plant Enicostema axillare . It is known for its wide range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . Swertiamarin has been used in traditional medicine for centuries and continues to be a subject of scientific research due to its potential therapeutic benefits .
Vorbereitungsmethoden
Swertiamarin can be extracted from plants like Enicostema littorale and Swertia chirata . The extraction process typically involves using solvents such as methanol or water to obtain the compound from the plant material . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the isolation and purification of swertiamarin . Additionally, liquid chromatography-mass spectrometry (LC-MS) is used to determine the levels of swertiamarin in various formulations .
Analyse Chemischer Reaktionen
Swertiamarin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of swertiamarin can lead to the formation of gentianine, a metabolite with its own set of biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Swertiamarin exerts its effects through multiple molecular targets and pathways . It is known to interact with the NF-E2-related factor 2 (NRF2) pathway, which regulates antioxidant response elements and reduces oxidative stress . Additionally, swertiamarin modulates the activity of protein kinase B (AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), contributing to its anti-inflammatory effects . The compound also influences various signaling pathways associated with diabetes and related complications .
Vergleich Mit ähnlichen Verbindungen
Swertiamarin is often compared with other secoiridoid glycosides like amarogentin and gentiopicroside . While all these compounds exhibit similar biological activities, swertiamarin is unique due to its broad spectrum of pharmacological effects and its ability to modulate multiple signaling pathways . Amarogentin, for example, is known for its hepatoprotective potential, whereas swertiamarin shows a wider range of activities, including anti-hepatitis, antibacterial, cardioprotective, and anti-atherosclerotic properties .
Eigenschaften
Molekularformel |
C16H22O10 |
|---|---|
Molekulargewicht |
374.34 g/mol |
IUPAC-Name |
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7?,9?,10?,11?,12?,14?,15?,16-/m1/s1 |
InChI-Schlüssel |
HEYZWPRKKUGDCR-BPRQUSRSSA-N |
Isomerische SMILES |
C=CC1C(OC=C2[C@]1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
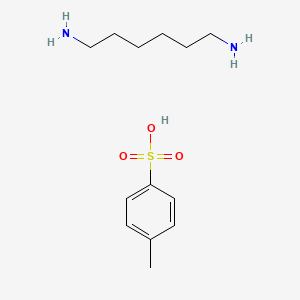
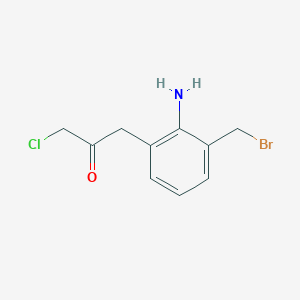
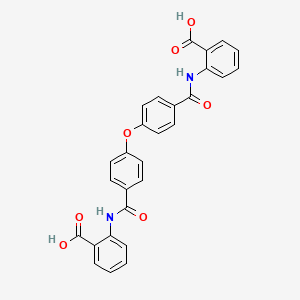

![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
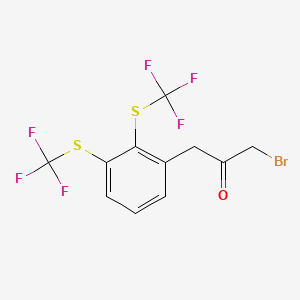


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)

